Cas no 101018-97-7 (Methanone,(2,3-dihydro-1,4-benzodioxin-6-yl)(4-fluorophenyl)-)
101018-97-7 structure
Product Name:Methanone,(2,3-dihydro-1,4-benzodioxin-6-yl)(4-fluorophenyl)-
Numero CAS:101018-97-7
MF:C15H11FO3
MW:258.244447946548
CID:143777
PubChem ID:3063527
Update Time:2025-04-19
Methanone,(2,3-dihydro-1,4-benzodioxin-6-yl)(4-fluorophenyl)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Methanone,(2,3-dihydro-1,4-benzodioxin-6-yl)(4-fluorophenyl)-
- (2,3-Dihydro-1,4-benzodioxin-6-yl)(4-fluorophenyl)methanone
- 2,3-dihydro-1,4-benzodioxin-6-yl-(4-fluorophenyl)methanone
- 1,4-Benzodioxine, 2,3-dihydro-, 6-(4-fluorophenyl)-
- AC1MI5U5
- ACMC-20m42m
- BRN 5569817
- Ketone, 2,3-dihydro-1,4-benzodioxin-6-yl 4-fluorophenyl
- 101018-97-7
- AKOS005424127
- (2,3-dihydrobenzo[1,4]dioxine-6-yl)(4-fluorophenyl)methanone
- (2,3-Dihydro-1,4-Benzodioxin-6-yl(4-Fluorophenyl)Methanone
- Oprea1_305141
- Methanone, (2,3-dihydro-1,4-benzodioxin-6-yl)(4-fluorophenyl)-
- DTXSID40143667
-
- Inchi: 1S/C15H11FO3/c16-12-4-1-10(2-5-12)15(17)11-3-6-13-14(9-11)19-8-7-18-13/h1-6,9H,7-8H2
- Chiave InChI: VUFMHALBFUZFAA-UHFFFAOYSA-N
- Sorrisi: FC1C=CC(=CC=1)C(C1C=CC2=C(C=1)OCCO2)=O
Proprietà calcolate
- Massa esatta: 258.06923
- Massa monoisotopica: 258.069
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 19
- Conta legami ruotabili: 2
- Complessità: 325
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.3
- Superficie polare topologica: 35.5Ų
Proprietà sperimentali
- Densità: 1.2678 (estimate)
- Punto di ebollizione: 401.2°Cat760mmHg
- Punto di infiammabilità: 189.6°C
- Indice di rifrazione: 1.58
- PSA: 35.53
- LogP: 2.82790
Methanone,(2,3-dihydro-1,4-benzodioxin-6-yl)(4-fluorophenyl)- Informazioni sulla sicurezza
- Termine di sicurezza:−."> Moderately toxic by ingestion. A flammable liquid. When heated to decomposition it emits toxic vapors of F−.
Methanone,(2,3-dihydro-1,4-benzodioxin-6-yl)(4-fluorophenyl)- Letteratura correlata
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
101018-97-7 (Methanone,(2,3-dihydro-1,4-benzodioxin-6-yl)(4-fluorophenyl)-) Prodotti correlati
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
- 81800-41-1((S)-4,4,7A-Trimethyl-5,6,7,7A-tetrahydrobenzofuran-2(4H)-one)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
Fornitori consigliati
Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso
Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
CN Fornitore
Reagenti